Isoquinoline-8-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBESJNSLIHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608392 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787615-01-4 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-8-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Positioning of Isoquinoline 8 Carbaldehyde As a Key Synthetic Building Block
The utility of isoquinoline-8-carbaldehyde as a foundational element in synthesis is rooted in the chemical reactivity of its constituent parts: the isoquinoline (B145761) core and the aldehyde functional group. chemimpex.comguidechem.com The isoquinoline moiety, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prevalent scaffold in numerous natural alkaloids and biologically active compounds. evitachem.comrsc.org The aldehyde group, on the other hand, is a versatile functional handle that readily participates in a variety of chemical reactions. evitachem.com
This dual functionality allows chemists to employ this compound in the synthesis of more elaborate molecules. chemimpex.comguidechem.com It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The aldehyde can undergo nucleophilic addition with amines or alcohols, condensation reactions with compounds containing active methylene (B1212753) groups, and reduction to form the corresponding alcohol. evitachem.com These transformations open pathways to a wide range of derivatives with potential applications in diverse fields.
Several synthetic routes have been established to produce this compound itself, often involving the modification of a pre-existing isoquinoline structure. evitachem.com Common methods include the Pomeranz–Fritsch reaction and the Bischler–Napieralski reaction, which first construct the isoquinoline core, followed by functional group manipulations to introduce the aldehyde at the 8-position. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 787615-01-4 |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 g/mol |
| Appearance | Off-white crystals or yellow solid |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)C=O |
| InChI Key | KPYBESJNSLIHRF-UHFFFAOYSA-N |
| Data sourced from multiple chemical suppliers and databases. chemimpex.comguidechem.comsigmaaldrich.com |
Evolution of Research Perspectives on Isoquinoline 8 Carbaldehyde and Its Derivatives
Classical and Contemporary Approaches to Isoquinoline Core Synthesis Precursors
The synthesis of the isoquinoline core is a well-established field, with several named reactions providing reliable pathways to this heterocyclic system. These methods often generate isoquinoline derivatives that can be further functionalized to yield this compound.
Modified Bischler-Napieralski Reactions
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides. wikipedia.org This reaction is typically promoted by a dehydrating agent in acidic conditions. wikipedia.org
Reaction Scheme: A β-phenylethylamine is first acylated and then cyclized using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated, often with a palladium catalyst, to furnish the aromatic isoquinoline ring. wikipedia.org
Recent modifications have focused on improving yields and reaction conditions. For instance, the use of microwave assistance has been shown to accelerate both the Bischler-Napieralski and Pictet-Spengler reactions, allowing for the rapid generation of dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.org Another advancement involves the use of oxalyl chloride-FeCl₃ to activate the amide group, preventing the retro-Ritter reaction, a common side reaction. organic-chemistry.org Furthermore, a versatile cyclodehydration has been developed using trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429) for a mild and efficient synthesis of isoquinoline derivatives. organic-chemistry.org
Advanced Pictet-Spengler Cyclizations
The Pictet-Spengler reaction offers an alternative route, condensing a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes cyclization. wikipedia.orgquimicaorganica.org This reaction typically yields a tetrahydroisoquinoline, which requires subsequent oxidation to form the isoquinoline. wikipedia.orgaalto.fi
Modern advancements have expanded the utility of this reaction. Iridium-catalyzed asymmetric cascade allylation/Pictet-Spengler cyclizations have been developed for the enantioselective synthesis of highly substituted tetrahydroisoquinolines. bohrium.com The use of multi-component reactions, combining the Pictet-Spengler cyclization with other transformations like the Ugi reaction, has enabled the construction of complex polycyclic structures in a highly efficient manner. mdpi.com
Optimized Pomeranz-Fritsch Synthesis Protocols
The Pomeranz-Fritsch reaction provides a direct method for preparing unsubstituted and substituted isoquinolines. This reaction involves the acid-mediated cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532). wikipedia.orgatamanchemicals.com A modification known as the Schlittler-Müller reaction utilizes a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same outcome. wikipedia.org
Optimization of the Pomeranz-Fritsch reaction has been a subject of considerable research to improve yields, which can be variable. numberanalytics.com Strategies have included the use of stronger acids like fuming sulfuric acid (the Fischer modification) and the development of one-pot procedures. acs.org A modified protocol using trimethylsilyltriflate (TMSOTf) and an amine base allows for the activation of dimethylacetals under milder conditions, expanding the scope to include the synthesis of reactive 1,2-dihydroisoquinolines. acs.orgresearchgate.net
| Reaction Name | Starting Materials | Key Reagents | Product |
| Bischler-Napieralski | β-phenylethylamine | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Acid catalyst | Isoquinoline |
Pictet-Gams Reaction Variants for Direct Isoquinoline Formation
The Pictet-Gams reaction is a variation of the Bischler-Napieralski reaction that allows for the direct synthesis of isoquinolines from β-hydroxy-β-phenylethylamides. wikipedia.org The presence of the hydroxyl group facilitates dehydration under the same strongly acidic conditions required for cyclization, thus avoiding the need for a separate dehydrogenation step. wikipedia.org
However, studies have shown that under typical Pictet-Gams conditions, the reaction of 2-acylamino-1-arylalkan-1-ols can sometimes lead to the formation of Δ²-oxazolines instead of the expected isoquinolines. rsc.org This highlights the importance of carefully selecting substrates and reaction conditions to ensure the desired isoquinoline product is obtained.
Direct Synthesis and Functionalization of this compound
While the classical methods focus on building the isoquinoline core, which is then functionalized, there are also strategies for the direct introduction of the carbaldehyde group.
Development of Efficient, Scalable Synthesis Routes for this compound
The development of efficient and scalable synthetic routes is crucial for the practical application of this compound in pharmaceutical and materials science. Research has focused on creating robust, multi-gram scale syntheses of key isoquinoline intermediates. A notable strategy involves the synthesis of 8-substituted-3-formylisoquinolines, which serve as pivotal precursors.
One such scalable synthesis commences with 2-bromo-6-benzyloxybenzaldehyde. nih.gov The process leverages a copper-catalyzed Larock isoquinoline synthesis as a key step to construct the core heterocyclic structure. nih.govacs.org Subsequent chemical modifications, including selective deprotection and functional group installation, lead to the desired substituted isoquinoline. For instance, a practical, gram-scale synthesis of 8-triflate-3-diethoxymethyl-isoquinoline, a versatile intermediate, has been achieved with high yields over several steps. nih.gov This robust sequence highlights the feasibility of producing complex isoquinoline building blocks in significant quantities. nih.gov
The following table outlines a demonstrated scalable synthesis pathway for a key 8-substituted isoquinoline intermediate.
| Step | Reactant | Reagents/Conditions | Product | Yield | Citation |
| 1 | 2-bromo-6-benzyloxybenzaldehyde | (Trimethylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 2-benzyloxy-6-((trimethylsilyl)ethynyl)benzaldehyde | 95% | nih.gov |
| 2 | Product of Step 1 | K₂CO₃, MeOH | 2-benzyloxy-6-ethynylbenzaldehyde | 97% | nih.gov |
| 3 | Product of Step 2 | Aminoacetaldehyde diethyl acetal, CuI, Toluene | 8-benzyloxy-3-(diethoxymethyl)-isoquinoline | 75% | nih.gov |
| 4 | Product of Step 3 | H₂, Pd/C, EtOAc | 3-(diethoxymethyl)isoquinolin-8-ol | 88% | nih.gov |
| 5 | Product of Step 4 | Tf₂O, Pyridine (B92270), DCM | 3-(diethoxymethyl)isoquinolin-8-yl trifluoromethanesulfonate | 94% | nih.gov |
Transition Metal-Catalyzed Syntheses of this compound Scaffolds
Transition metal catalysis is a cornerstone in the synthesis of isoquinoline scaffolds, offering high efficiency and functional group tolerance. researchgate.net Catalysts based on palladium, copper, and iridium have been extensively developed for constructing and modifying the isoquinoline ring system. researchgate.netacs.org
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions represent a powerful method for introducing carbonyl functionalities into aromatic systems. researchgate.net These reactions typically involve the coupling of an aryl halide with carbon monoxide and a nucleophile, and are routinely used to synthesize esters and amides. nih.gov This methodology can be applied to the synthesis of isoquinoline carboxamides from halo-isoquinolines. For example, 1-iodoisoquinoline (B10073) undergoes efficient aminocarbonylation in the presence of a palladium catalyst and various amines to produce a range of isoquinoline-1-carboxamides. mdpi.com
The choice of ligand is critical for success, especially with less reactive or sterically hindered amines, where bidentate phosphine (B1218219) ligands like XantPhos are required to achieve high conversion. mdpi.com While direct synthesis of an aldehyde via this method is less common, the principle of carbonyl group insertion is well-established and forms a basis for developing routes to carbaldehyde derivatives. nih.govmdpi.com
Table of Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline
| Amine Nucleophile | Catalyst System | Yield | Citation |
|---|---|---|---|
| Morpholine | Pd(OAc)₂/2 PPh₃ | 89% | mdpi.com |
| Piperidine | Pd(OAc)₂/2 PPh₃ | 85% | mdpi.com |
| L-Alanine methyl ester | Pd(OAc)₂/XantPhos | 60% | mdpi.com |
| Aniline | Pd(OAc)₂/XantPhos | 81% | mdpi.com |
Copper-Catalyzed Cyclization Approaches
Copper-catalyzed reactions are widely employed for the synthesis of the isoquinoline core, often involving the cyclization of functionalized precursors. nih.gov One prominent method is the copper-catalyzed cyclization of iminoalkynes, which can be generated from commercially available alkynes and 2-bromobenzaldehydes. nih.gov This approach accommodates a variety of substituents, including fluorine atoms, which are important in pharmacologically active molecules. nih.gov The final cyclization step furnishes the isoquinoline library members in modest to good yields. nih.gov
Another innovative approach involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgsemanticscholar.org This reaction can be performed under mild conditions in water, highlighting its green chemistry credentials. rsc.orgsemanticscholar.org By choosing whether to protect the oxime's hydroxyl group, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides. rsc.org
Examples of Copper-Catalyzed Isoquinoline Synthesis
| Starting Materials | Catalyst | Product Type | Yield Range | Citation |
|---|---|---|---|---|
| 2-Bromobenzaldimines and Alkynes | Copper | Substituted Isoquinolines | 17-75% | nih.gov |
Iridium-Catalyzed Asymmetric Transformations
Iridium catalysts are particularly effective in the asymmetric hydrogenation of the isoquinoline ring system to produce chiral 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.gov THIQs are prevalent structural motifs in many biologically active molecules. nih.gov While this is a transformation of a pre-formed isoquinoline rather than a de novo synthesis of the carbaldehyde, it represents a critical method for creating high-value, enantioenriched products from the isoquinoline scaffold.
The reaction often utilizes a directing group, such as a hydroxymethyl group at the C1-position, to facilitate the hydrogenation. nih.govrsc.org Using a catalyst system composed of [Ir(cod)Cl]₂ and a chiral phosphine ligand (e.g., Xyliphos or Josiphos), a range of 1,3-disubstituted isoquinolines can be hydrogenated with high levels of diastereoselectivity and enantioselectivity. nih.govrsc.org
Iridium-Catalyzed Asymmetric Hydrogenation of 1,3-Disubstituted Isoquinolines
| Ligand | Selectivity Outcome | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Citation |
|---|---|---|---|---|
| Xyliphos | cis-selective | up to 95% | >20:1 | nih.gov |
Multicomponent Reaction Strategies (e.g., Ugi Post-Cyclization)
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for rapidly building molecular complexity from simple starting materials. researchgate.net The Ugi four-component reaction (U-4CR), followed by a post-cyclization step, is a particularly effective method for assembling diverse isoquinoline scaffolds. acs.orgnih.govnih.gov
In this approach, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a single pot to form an Ugi adduct. acs.org This intermediate is then subjected to acid-mediated cyclization, such as the Pomeranz–Fritsch reaction, to construct the final isoquinoline ring. acs.orgnih.gov This strategy allows for significant structural diversity, as various building blocks can be incorporated. acs.orgfrontiersin.org The reactions generally proceed in moderate to good yields and provide a short, MCR-based sequence to novel or otherwise difficult-to-access scaffolds. acs.orgnih.gov
Ugi/Pomeranz-Fritsch Synthesis of Isoquinolines
| Aldehyde Component | Isocyanide Component | Acid Component | Yield | Citation |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | Phenylethyl isocyanide | 4-Chlorophenylacetic acid | Good to Moderate | acs.org |
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the development of synthetic routes for isoquinolines, aiming to reduce environmental impact and improve safety. rsc.orgresearchgate.net Key strategies include the use of biodegradable solvents, recyclable catalysts, and energy-efficient reaction conditions. niscpr.res.inqeios.com
A notable green synthesis of isoquinoline derivatives involves using a Ru(II)/PEG-400 catalyst system. niscpr.res.in This protocol utilizes polyethylene (B3416737) glycol (PEG-400) as a biodegradable solvent and allows for the catalyst to be recycled, offering high atom economy and a simple extraction procedure. niscpr.res.in Another sustainable approach is the copper-catalyzed intramolecular cyclization of 2-alkynylaryl oximes in water, which avoids the use of organic solvents entirely. rsc.orgsemanticscholar.org
Furthermore, visible-light-induced photocatalysis presents a transition-metal-free alternative for functionalizing the isoquinoline ring. thieme-connect.de Using an acridinium-based organophotoredox catalyst, the acylation of isoquinolines with aldehydes can be achieved under an air atmosphere at room temperature, representing a highly sustainable method for C-C bond formation. thieme-connect.de
Overview of Green Synthetic Approaches for Isoquinolines
| Green Strategy | Catalyst/Mediator | Key Features | Citation |
|---|---|---|---|
| Recyclable Catalysis | Ru(II) in PEG-400 | Biodegradable solvent, reusable catalyst, high atom economy. | niscpr.res.in |
| Aqueous Synthesis | Cu(I) in Water | Avoids organic solvents, mild conditions, no additives needed. | rsc.orgsemanticscholar.org |
| Photocatalysis | Acridinium (organocatalyst) | Visible light, transition-metal-free, room temperature. | thieme-connect.de |
Chemical Reactivity and Derivatization Strategies of Isoquinoline 8 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group at the 8-position of the isoquinoline (B145761) ring is the primary site for a multitude of chemical reactions. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can participate in both oxidation and reduction reactions.
Nucleophilic Additions and Condensations
The carbonyl carbon of isoquinoline-8-carbaldehyde is electrophilic and readily undergoes nucleophilic addition, a fundamental reaction for aldehydes and ketones. openstax.org In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. openstax.org
Condensation reactions, such as the Knoevenagel condensation, are also prominent for this compound. This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step to produce an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com These reactions are crucial for carbon-carbon bond formation. For instance, the Knoevenagel condensation can be used to synthesize various derivatives, which are important intermediates for fine chemicals and pharmaceuticals. nih.gov
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) | Basic catalyst (e.g., piperidine, amine-functionalized frameworks) | α,β-unsaturated carbonyl compound |
| Wittig Reaction | Phosphonium ylide | Varies | Alkene |
Formation of Imines and Schiff Bases from this compound
This compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. This process is often catalyzed by acid. The formation of imines is a reversible reaction, and the resulting C=N double bond can be hydrogenated to afford secondary amines. These Schiff bases and their metal complexes have applications in catalysis and materials science.
Synthesis of Hydrazones and Related Compounds
The reaction of this compound with hydrazine (B178648) (N₂H₄) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, yields hydrazones. nih.gov The mechanism is similar to imine formation, involving the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration. libretexts.org Hydrazones are a class of compounds with significant biological activities and are also used as intermediates in further synthetic transformations, such as in the Wolff-Kishner reduction. libretexts.orgacs.org The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis and mechanochemical approaches. rsc.orgresearchgate.net
| Reactant | Product | Significance |
| Primary Amine | Imine (Schiff Base) | Intermediates for synthesis of secondary amines, ligands for metal complexes. |
| Hydrazine/Hydrazine Derivatives | Hydrazone | Biologically active compounds, intermediates for reactions like Wolff-Kishner reduction. |
| Semicarbazide | Semicarbazone | Crystalline derivatives useful for characterization. |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, isoquinoline-8-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a versatile intermediate that can be converted into other derivatives such as esters, amides, and acid chlorides.
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | Isoquinoline-8-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Isoquinoline-8-carboxylic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Isoquinoline-8-carboxylic acid |
Reduction Reactions to Alcohols and Amines
The aldehyde group can be reduced to a primary alcohol, (isoquinolin-8-yl)methanol. This is commonly accomplished using hydride reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful reagent that can also reduce other functional groups. quimicaorganica.org
Furthermore, this compound can be converted to an amine via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine with an amine, which is then reduced in situ. This method is a powerful tool for the synthesis of primary, secondary, and tertiary amines.
| Reducing Agent | Amine Source | Product |
| Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | - | (Isoquinolin-8-yl)methanol |
| Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Primary or Secondary Amine | 8-(Aminomethyl)isoquinoline derivatives |
Reactions of the Isoquinoline Core
The isoquinoline ring system itself is an aromatic heterocycle and can undergo reactions typical of such structures, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde substituent.
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the benzene (B151609) ring portion of the isoquinoline nucleus. gcwgandhinagar.com In the case of isoquinoline itself, electrophilic attack typically favors the C5 and C8 positions. shahucollegelatur.org.inuop.edu.pkatamanchemicals.com The presence of the aldehyde group at the 8-position will influence the regioselectivity of further substitutions.
Nucleophilic aromatic substitution (SNAr) can occur on the pyridine (B92270) ring, particularly at the C1 position, especially if a good leaving group is present. quimicaorganica.orgquora.com The nitrogen atom in the isoquinoline ring can also react. For example, it can be oxidized to form an N-oxide using peroxy acids, or it can be alkylated to form a quaternary isoquinolinium salt. uop.edu.pkatamanchemicals.com These salts are more activated towards nucleophilic attack.
| Reaction Type | Reagent | Typical Position of Attack | Product |
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C5 | 5-Nitrothis compound |
| Nucleophilic Substitution | Nucleophile (e.g., R₂NH) | C1 (if activated) | 1-Substituted isoquinoline derivative |
| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Nitrogen atom | This compound N-oxide |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Nitrogen atom | 2-Methyl-8-formylisoquinolinium iodide |
Electrophilic Aromatic Substitution Patterns
In the absence of strongly directing substituents, electrophilic aromatic substitution on the isoquinoline nucleus preferentially occurs at the C-5 and C-8 positions. shahucollegelatur.org.inquimicaorganica.org This is because the carbocation intermediates formed by attack at these positions are more stable, allowing for delocalization of the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
The introduction of a formyl (-CHO) group at the C-8 position, which is a meta-directing deactivator, profoundly impacts this pattern. The aldehyde group strongly withdraws electron density from the benzene ring, making electrophilic substitution significantly more difficult. When forced to react, the substitution is directed away from the C-8 position. The primary site for electrophilic attack on this compound is the C-5 position. This is exemplified by nitration and halogenation reactions. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) proceeds via the bromination of isoquinoline at the C-5 position, followed by nitration which is directed to the C-8 position. researchgate.netorgsyn.org This suggests that in an 8-substituted isoquinoline, the C-5 position is the most likely site for further electrophilic substitution.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Isoquinoline
| Reagent/Reaction | Position(s) of Substitution | Reference(s) |
| Nitrating Acid (HNO₃/H₂SO₄) | C-5 and C-8 | imperial.ac.ukshahucollegelatur.org.in |
| Bromine with AlCl₃ | C-5 | shahucollegelatur.org.in |
| Oleum (Sulfonation) | C-5 | shahucollegelatur.org.in |
Nucleophilic Aromatic Substitution on Activated Isoquinoline Rings
The pyridine moiety of the isoquinoline ring is inherently electron-deficient and thus susceptible to nucleophilic attack. The most favored position for nucleophilic substitution on an unsubstituted isoquinoline is C-1. quimicaorganica.orgyoutube.comiust.ac.irquimicaorganica.org The presence of a good leaving group, such as a halogen, at this position facilitates substitution by a variety of nucleophiles. iust.ac.irquimicaorganica.org
Cross-Coupling Reactions at Various Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoquinolines. These reactions typically require a halide or triflate at the position to be functionalized. nih.govorganic-chemistry.org For this compound, this would involve starting with a halogenated precursor, such as 8-bromo or 8-iodothis compound.
While specific examples for this compound are not extensively documented in readily available literature, the feasibility of such reactions is well-established for the broader isoquinoline family. For instance, Sonogashira coupling of 2-bromo benzaldehyde (B42025) with alkynes is a key step in the synthesis of 8-hydroxyisoquinoline derivatives, demonstrating that palladium-catalyzed C-C bond formation is tolerant of the aldehyde functionality on the benzene ring precursor. nih.gov Suzuki and Heck couplings on halo-isoquinolines are also common, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at various positions on the ring system. orgsyn.org The synthesis of 5-bromoisoquinoline (B27571) and 5-bromo-8-nitroisoquinoline provides key intermediates that can be utilized in transition-metal catalyzed cross-coupling reactions to introduce substituents at the C-5 position. orgsyn.org
Ring Transformations and Skeletal Rearrangements
Ring transformations and skeletal rearrangements of the isoquinoline core are less common than substitution reactions but can lead to novel heterocyclic frameworks. Such reactions often require specific functionalities on the ring or harsh reaction conditions. One documented example of a rearrangement involving the isoquinoline skeleton is the transformation of isoquinoline-N-oxides. acs.org These compounds, upon treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride, can undergo rearrangement to yield isoquinolones (isocarbostyrils).
Recently, skeletal editing has emerged as a novel strategy for the synthesis of isoquinolines from indenes in a single step, representing a significant ring transformation. chemistryworld.com While these examples establish the principle of isoquinoline ring transformations, specific studies involving this compound in such rearrangements are not widely reported. The reactivity of the aldehyde group would likely play a significant role in, or compete with, any intended skeletal rearrangement.
Synthesis and Reactivity of this compound Derivatives
The functionalization of this compound can be achieved either by synthesizing the core structure with pre-installed substituents or by direct modification of the parent molecule. The aldehyde group itself is a versatile handle for a variety of chemical transformations, particularly for the construction of fused heterocyclic systems.
Preparation of Substituted Isoquinoline-8-carbaldehydes
The synthesis of substituted isoquinoline-8-carbaldehydes can be approached through classical isoquinoline syntheses using appropriately substituted precursors. The Pomeranz–Fritsch reaction, for example, allows for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines, offering a route to substituted isoquinolines if a substituted benzaldehyde is used as the starting material. wikipedia.org
Alternatively, direct substitution on the isoquinoline ring system can be employed to prepare derivatives. As discussed in section 3.2.1, electrophilic substitution on an 8-substituted isoquinoline will likely occur at the C-5 position. A practical route to 8-substituted tetrahydroisoquinolines has been described, which includes the preparation of a 2-methyl-1,2,3,4-tetrahydrothis compound oxime. researchgate.net This demonstrates a pathway to C-8 functionalized isoquinolines that can be further modified. The synthesis of 5-bromo-8-nitroisoquinoline is a key example, providing a precursor that can be converted to 5-bromo-8-aminoisoquinoline. The amino group can then be transformed into a variety of other substituents via Sandmeyer-type reactions, and the aldehyde can be introduced at a later stage. researchgate.net
Table 2: Synthetic Approaches to Substituted Isoquinolines
| Synthetic Method | Description | Reference(s) |
| Pomeranz–Fritsch Reaction | Acid-catalyzed cyclization of benzalaminoacetals. | wikipedia.org |
| Bischler–Napieralski Reaction | Cyclodehydration of an acylated β-phenylethylamine. | pharmaguideline.com |
| Pictet-Spengler Synthesis | Condensation of a β-arylethylamine with an aldehyde or ketone. | wikipedia.orgcambridge.orgaalto.fi |
| Direct Halogenation/Nitration | Electrophilic substitution on the isoquinoline core. | researchgate.netorgsyn.org |
Formation of Fused Heterocyclic Systems Incorporating the Isoquinoline Moiety
The aldehyde functionality at the C-8 position of this compound is a prime site for reactions aimed at constructing fused heterocyclic systems. Condensation reactions with binucleophiles are a common strategy to achieve this. For example, the aldehyde can react with hydrazines or hydroxylamine (B1172632) to form hydrazones or oximes, which can then undergo intramolecular cyclization if a suitable reactive group is present on the isoquinoline ring.
A powerful method for the synthesis of fused systems is the Pictet-Spengler reaction. wikipedia.orgcambridge.orgaalto.fi In a variation of this reaction, an amino group ortho to the aldehyde (i.e., at C-7) on the isoquinoline ring could undergo condensation with another aldehyde or ketone, followed by cyclization to form a new fused ring. More directly, this compound can participate in multicomponent reactions. For instance, isoquinolines can react with aldehydes and other components in [3+2] cycloaddition reactions to form complex fused systems like pyrrolo[2,1-a]isoquinolines. nih.gov The reaction of 8-aminoquinoline (B160924) with various aldehydes to form Schiff bases, which are precursors to more complex structures, has also been studied. cdnsciencepub.com These examples highlight the utility of the aldehyde group in concert with other functionalities on the isoquinoline ring to build diverse fused heterocyclic architectures.
Advanced Analytical and Spectroscopic Characterization Techniques for Isoquinoline 8 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) is fundamental for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In isoquinoline-8-carbaldehyde, the ¹H NMR spectrum exhibits distinct signals corresponding to the aldehyde proton and the protons of the isoquinoline (B145761) ring system.
The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the downfield region of the spectrum, generally above δ 10.0 ppm. The aromatic protons of the isoquinoline core resonate in the range of δ 7.5 to 9.5 ppm. The specific chemical shifts and coupling patterns (J-coupling) between adjacent protons allow for the unambiguous assignment of each proton on the bicyclic ring system. For instance, in a derivative like 1,2-Dihydro-1-oxothis compound, the aldehyde proton is observed at δ 10.02 ppm. The aromatic protons show characteristic splitting patterns based on their position and relationship to neighboring protons.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for an Isoquinoline Carbaldehyde Derivative Data for 1,2-Dihydro-1-oxothis compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aldehyde H | 10.02 | s (singlet) | - |
| H5 | 8.45 | d (doublet) | 5.6 |
| H7 | 7.92 | dd (doublet of doublets) | 7.8 |
| H3, H4 | 7.58-7.65 | m (multiplet) | - |
Data sourced from available literature for a closely related derivative.
Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is the most deshielded, typically resonating in the range of δ 190–200 ppm. The carbons of the aromatic isoquinoline ring system appear between δ 120 and 150 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom. For example, carbons adjacent to the nitrogen atom or the aldehyde substituent will have distinct shifts compared to others in the ring system. Analysis of ¹³C NMR spectra of various isoquinoline derivatives confirms the characteristic chemical shift ranges for the carbons within the heterocyclic and benzene (B151609) rings. rsc.orgmdpi.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Isoquinoline Derivatives
| Carbon Assignment | Typical Chemical Shift (δ) ppm |
|---|---|
| Aldehyde Carbonyl (C=O) | 190 - 200 |
| Aromatic Quaternary Carbons | 125 - 155 |
| Aromatic CH Carbons | 120 - 145 |
Ranges are based on general values for aldehydes and data from various isoquinoline derivatives. rsc.orgmdpi.com
Two-dimensional (2D) NMR techniques are powerful methods that resolve correlations between nuclei, providing deeper structural insights that are often unattainable from 1D spectra alone. longdom.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY spectra would reveal correlations between neighboring protons on the aromatic rings, helping to trace the connectivity and confirm their assignments. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear 2D experiments that show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu For this compound, HMBC is particularly useful for establishing the connectivity across quaternary carbons. For example, it can show a correlation from the aldehyde proton to the C8 carbon and adjacent carbons (C7 and the quaternary carbon at the ring junction), confirming the position of the carbaldehyde group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is crucial for determining the stereochemistry and conformation of molecules. For isoquinoline derivatives, NOESY can reveal through-space interactions between protons on different parts of the ring system, providing conformational details. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.
For this compound, the most characteristic absorption band in the FT-IR spectrum is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1720–1700 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aromatic ring (around 3100–3000 cm⁻¹) and the C=C and C=N stretching vibrations of the isoquinoline ring system, which are found in the fingerprint region (1650–1400 cm⁻¹). researchgate.net
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |
| C=O Stretch | Aldehyde | 1720 - 1700 | Strong |
| C=C / C=N Stretch | Aromatic/Heterocyclic Ring | 1650 - 1400 | Medium-Strong |
Data based on typical values and literature for related compounds. researchgate.net
Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
In the analysis of this compound, the Raman spectrum would also show vibrational modes for the molecule. The aromatic C=C stretching vibrations of the isoquinoline system typically give rise to prominent bands in the Raman spectrum. rsc.org The aldehyde C=O stretch is also observable but is generally weaker in Raman spectra compared to IR spectra. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the isoquinoline ring, providing complementary data to FT-IR for a full vibrational assignment. researchgate.netrsc.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. Various MS techniques offer specific advantages in the analysis of these compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net This capability is crucial for confirming the identity of newly synthesized this compound derivatives and for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. researchgate.net For instance, in the analysis of isoquinoline alkaloids, HRMS can provide exact mass data that, combined with fragmentation patterns, confirms the molecular formula and aids in structural elucidation. researchgate.netnih.gov The high resolving power of HRMS instruments enables the separation of ions with very similar mass-to-charge ratios, which is essential for analyzing complex mixtures containing multiple isoquinoline derivatives. mdpi.com
Table 1: HRMS Data for a Representative Isoquinoline Derivative
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Calculated Mass (M+H)+ | C10H8NO+: 158.0600 |
| Measured Mass (M+H)+ | 158.0598 |
| Mass Error | -1.3 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for assessing the purity of this compound, which is amenable to GC analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass information for each separated component.
In a typical GC-MS analysis, a capillary column such as a DB-5MS is used to achieve good separation of the analytes. The mass spectrometer, operating in electron ionization (EI) mode, generates a characteristic fragmentation pattern for each compound, which serves as a molecular fingerprint. scholarsresearchlibrary.com This allows for the identification of impurities, even at low levels, by comparing their mass spectra to spectral libraries like the National Institute of Standards and Technology (NIST) database. scholarsresearchlibrary.com
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 90°C (2 min), then ramp to 260°C at 20°C/min, hold for 3 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Mass Scan Range | 30-200 amu |
For the analysis of less volatile or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC-MS is highly effective for analyzing complex mixtures, such as reaction products or biological extracts containing isoquinoline alkaloids. The liquid chromatograph separates the components of the mixture based on their polarity and affinity for the stationary phase, and the mass spectrometer provides mass detection and structural information. scielo.brresearchgate.net
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are coupled with mass spectrometers, often equipped with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. scielo.br Tandem mass spectrometry (MS/MS) capabilities, available on instruments like quadrupole-time-of-flight (Q-TOF) and Orbitrap mass spectrometers, allow for the fragmentation of selected ions to obtain detailed structural information. nih.govmdpi.com This is particularly valuable for identifying and characterizing novel isoquinoline derivatives in complex matrices. scielo.brresearchgate.net
Table 3: LC-MS Parameters for the Analysis of Isoquinoline Derivatives
| Parameter | Condition |
|---|---|
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap |
| Acquisition Mode | Full scan and data-dependent MS/MS |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding the conformation and absolute configuration of this compound derivatives.
The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. eurjchem.com This information is vital for understanding the physical properties of the solid material and for designing new materials with desired properties. The structural data obtained from SCXRD studies of isoquinoline derivatives are often deposited in crystallographic databases for public access. acs.org
Table 4: Representative Crystallographic Data for an Isoquinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 5.2804(5) Å, b = 8.1347(17) Å, c = 35.015(4) Å |
| Volume | 1504.1(4) Å3 |
| Z | 4 |
| Temperature | 298(2) K |
| R-factor | 0.0389 |
Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. rigaku.comcreative-biostructure.com Different polymorphs of a drug substance can exhibit different physical properties, including solubility and stability, which can impact its therapeutic efficacy. americanpharmaceuticalreview.comnih.gov
PXRD patterns are unique for each crystalline form and serve as a fingerprint for identification. researchgate.net The technique is used to identify the polymorphic form of a bulk sample, to assess its purity, and to detect the presence of any undesired polymorphs. creative-biostructure.comamericanpharmaceuticalreview.com By comparing the experimental PXRD pattern to reference patterns, one can confirm the crystalline phase of the this compound derivative. nih.gov PXRD is also used to monitor phase transformations that may occur during manufacturing or storage. rigaku.com
Table 5: Comparison of PXRD Peaks for Two Polymorphic Forms
| 2θ Angle (°) Form A | 2θ Angle (°) Form B |
|---|---|
| 8.5 | 11.2 |
| 12.3 | 14.8 |
| 17.1 | 19.5 |
| 21.4 | 22.9 |
| 25.6 | 28.1 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov By mapping various properties onto this surface, such as d_norm (a normalized contact distance), shape index, and curvedness, a detailed picture of the molecular environment emerges.
For derivatives of isoquinoline, Hirshfeld surface analysis reveals the nature and extent of non-covalent interactions that stabilize the crystal packing, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govscirp.org The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. researchgate.netresearchgate.net
Key interactions identified in isoquinoline derivatives through Hirshfeld analysis often include:
C-H···O and C-H···N interactions: These hydrogen bonds are visualized as distinct red spots on the d_norm surface, indicating close contacts. mdpi.commdpi.com
π-π stacking: Indicated by characteristic patterns in the fingerprint plots, these interactions are crucial in the packing of aromatic systems like isoquinoline. nih.gov
For instance, in the crystal structure of quinolin-8-yl 4-chlorobenzoate, a related quinoline (B57606) derivative, Hirshfeld analysis showed that C-H···N hydrogen bonds provided a 6.3% contribution to the total Hirshfeld surface, with intense red spots corresponding to these shorter interactions. mdpi.com Similarly, in quinazoline (B50416) methylidene bridged compounds, C-H⋯O contacts were identified as significant short intermolecular interactions. mdpi.com
Table 1: Common Intermolecular Interactions in Isoquinoline Derivatives Identified by Hirshfeld Surface Analysis
| Interaction Type | Typical Contribution | Visualization on d_norm Surface |
|---|---|---|
| H···H | High | Diffuse blue and white regions |
| C-H···O / C-H···N | Moderate | Distinct red spots (short contacts) |
| π-π stacking | Variable | Indicated by specific fingerprint plot patterns |
| C···H / H···C | Moderate | Characterized by "wing" patterns in fingerprint plots |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent methods employed.
HPLC is a cornerstone technique for the analysis of isoquinoline alkaloids and their synthetic derivatives. researchgate.netbjbms.org Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for these compounds. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Method development in HPLC involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. sigmaaldrich.com These parameters include the choice of stationary phase, the composition and pH of the mobile phase, and the detector settings. researchgate.net For instance, a study on the separation of isoquinoline alkaloids successfully used a C18 column with a mobile phase of acetonitrile, methanol, and ammonium (B1175870) formate (B1220265) buffer. researchgate.net Diode-array detectors (DAD) are frequently used as they provide spectral information, aiding in peak identification and purity assessment. researchgate.net
Validation of an HPLC method ensures its reliability, and typically includes assessment of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net In the analysis of isoquinoline alkaloids from Chelidonium majus, a validated HPLC method reported LODs as low as 0.2 ng for some compounds. researchgate.net
Table 2: Representative HPLC Method Parameters for Isoquinoline Alkaloid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol/Ammonium Formate Buffer | researchgate.net |
| Detection | Diode-Array Detector (DAD) | researchgate.net |
| Injection Volume | 10 µL | mdpi.com |
| Flow Rate | 0.4 mL/min | mdpi.com |
UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (< 2 μm), leading to significantly higher resolution, sensitivity, and speed of analysis. koreascience.krbham.ac.uk This technique is particularly advantageous for complex mixtures or when high-throughput analysis is required. ijsrtjournal.com The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. bham.ac.uk
A UPLC-ESI-Q-TOF MS (electrospray ionization-quadrupole-time-of-flight mass spectrometry) method was developed for the rapid and accurate determination of isoquinoline alkaloids. koreascience.kr This method allowed for the separation of compounds with good resolution within 13 minutes on a C18 column. koreascience.kr The coupling with mass spectrometry provides detailed structural information from precursor and fragment ions, enabling confident identification of known and unknown derivatives. koreascience.krfxcsxb.com The validation of this UPLC method demonstrated excellent linearity (R² > 0.997), low LODs (5-25 ng/mL), and high accuracy (91.6-97.4%). koreascience.kr
Table 3: Comparison of Typical HPLC and UPLC Performance Metrics
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer | Shorter (e.g., < 13 min) koreascience.kr |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High (LODs 5-25 ng/mL) koreascience.kr |
| System Pressure | Lower | Higher |
Electrochemical Methods
Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like this compound and its derivatives.
Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. brown.edu Square wave voltammetry (SWV) is an advanced pulse technique that offers high sensitivity and speed. uml.edu It discriminates against charging current, resulting in improved signal-to-noise ratios and well-defined peaks for faradaic processes. uml.edu
The electrochemical behavior of isoquinoline derivatives can be investigated using cyclic voltammetry (CV) to understand the redox processes, including the number of electrons transferred and the reversibility of the reactions. researchgate.net Following the initial CV studies, SWV can be optimized for quantitative analysis. For example, a study on a biologically active isoquinoline derivative used CV to determine parameters like the diffusion coefficient and then employed differential pulse voltammetry (a related technique) for quantification. researchgate.net
The development of a voltammetric method involves optimizing parameters such as the supporting electrolyte pH, pulse amplitude, and frequency. nih.govresearchgate.net The choice of working electrode is also critical, with glassy carbon electrodes being commonly used for the analysis of organic molecules. researchgate.net These methods have been successfully applied to the determination of related quinoline and isoquinoline compounds in various matrices. researchgate.netnih.gov
Table 4: Key Parameters in Square Wave Voltammetry
| Parameter | Description | Significance |
|---|---|---|
| Frequency | Rate at which the square wave is applied | Affects sensitivity and analysis speed uml.edu |
| Pulse Amplitude | Height of the potential pulse | Influences the peak current uml.edu |
| Step Potential | The potential increment of the underlying staircase waveform | Determines the resolution of the voltammogram uml.edu |
| Working Electrode | Electrode where the reaction of interest occurs (e.g., Glassy Carbon) | Material and surface condition affect performance researchgate.net |
| Supporting Electrolyte | Solution providing conductivity and controlling pH | pH can significantly shift peak potentials researchgate.net |
Computational and Theoretical Studies of Isoquinoline 8 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing a detailed picture of electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. The stability of isoquinoline-8-carbaldehyde can be assessed by optimizing its molecular geometry to find the lowest energy arrangement of its atoms. This process involves selecting a functional, such as B3LYP, and a basis set, like 6-31G* or 6-311++G(d,p), which define the theoretical model used for the calculation. researchgate.netnih.govdergi-fytronix.com
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would precisely define the planarity of the isoquinoline (B145761) ring system and the orientation of the aldehyde group relative to the ring. The total electronic energy obtained from this calculation is a direct indicator of the molecule's thermodynamic stability. While specific DFT studies on this compound are not prevalent in the surveyed literature, data from studies on the parent isoquinoline and related quinoline (B57606) carbaldehydes provide a strong basis for expected values. researchgate.netnih.gov
Table 1: Representative Geometric Parameters Calculated via DFT (Note: This table is illustrative, showing typical parameters expected from a DFT/B3LYP calculation for this compound based on similar structures.)
| Parameter | Description | Expected Value |
| C-N Bond Lengths | Bonds within the pyridine (B92270) part of the isoquinoline ring | ~ 1.32 - 1.37 Å |
| C-C Bond Lengths | Bonds within the benzene (B151609) part of the isoquinoline ring | ~ 1.38 - 1.42 Å |
| C=O Bond Length | Carbonyl bond in the aldehyde group | ~ 1.21 Å |
| C-CHO Bond Length | Bond connecting the aldehyde to the isoquinoline ring | ~ 1.48 Å |
| C-N-C Bond Angle | Angle within the pyridine ring | ~ 117° |
| C-C-C Bond Angles | Angles within the fused ring system | ~ 118° - 122° |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters, which can be used to interpret experimental data or to characterize a molecule for which experimental spectra are unavailable.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a predicted NMR spectrum can be generated. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks observed in its infrared (IR) spectrum. DFT calculations can compute these frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum, including frequencies and intensities, helps in assigning vibrational modes (e.g., C=O stretch, C-H bend, aromatic ring vibrations) to specific experimental bands. nih.govnih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.com This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), which are crucial for understanding the molecule's photophysical properties. mdpi.comnih.gov
Table 2: Predicted Spectroscopic Data for this compound (Note: The following data are illustrative examples of what TD-DFT and DFT calculations would yield, based on studies of related aromatic aldehydes and heterocycles.)
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 9.5 - 10.5 ppm | Aldehyde proton (-CHO) |
| ¹³C NMR | Chemical Shift (δ) | 190 - 195 ppm | Carbonyl carbon (C=O) |
| IR | Vibrational Frequency (ν) | 1690 - 1710 cm⁻¹ | C=O stretching |
| UV-Vis | λmax | ~280-320 nm | π → π* transitions |
Analysis of Molecular Orbitals and Electron Density
The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals. researchgate.net
HOMO: This orbital can be considered the outermost orbital containing electrons and acts as an electron donor.
LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap generally implies high chemical reactivity and suggests that the molecule will be more easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the fused aromatic ring system, while the LUMO would likely have significant contributions from the electron-withdrawing aldehyde group. Analysis of the electron density distribution and the molecular electrostatic potential (MEP) map can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 3: Illustrative Frontier Molecular Orbital Energies (Note: Values are representative for similar aromatic systems and would be specifically determined for this compound via DFT.)
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 4.5 |
Molecular Modeling and Dynamics
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its conformational flexibility and behavior over time, often within a solvent environment.
Conformational Analysis and Energy Landscapes
Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the aldehyde group to the isoquinoline ring.
By systematically rotating this bond (i.e., scanning the potential energy surface), a conformational energy landscape can be generated. This map reveals the low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. It is expected that this compound would have two primary planar conformers, differing in the orientation of the carbonyl oxygen relative to the nitrogen atom in the isoquinoline ring. Computational methods can determine which of these conformers is more stable and the energy required to interconvert between them. princeton.edu
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org An MD simulation of this compound, typically placed in a simulation box with an explicit solvent like water, can provide insights into its dynamic behavior. mdpi.com
These simulations can reveal how the molecule interacts with its environment, its conformational fluctuations at a given temperature, and its solvation properties. For instance, MD can be used to study the stability of different conformers in solution and to analyze the hydrogen bonding interactions between the molecule's nitrogen and oxygen atoms and the surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often more complex than the gas-phase conditions assumed in many quantum chemical calculations. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. longdom.orgijnrd.orgmedcraveonline.com For a molecule like this compound, these models are pivotal in predicting its potential efficacy and behavior without the need for extensive experimental testing. jocpr.com
A typical QSAR/QSPR study on this compound would involve the following steps:
Data Set Compilation: A series of derivatives would be designed based on the this compound scaffold. Substitutions would be made at various positions on the isoquinoline ring to modulate physicochemical properties.
Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. ijnrd.org
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the calculated descriptors to the observed activity (for QSAR) or property (for QSPR). longdom.org
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability and robustness. medcraveonline.com
While specific, dedicated QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles can be illustrated. A hypothetical QSPR study might aim to predict a property like aqueous solubility.
Illustrative QSPR Data Table for this compound Derivatives
This table is for illustrative purposes to demonstrate the format of a QSPR study.
| Compound | R-Group Substitution | LogP (Hydrophobicity Descriptor) | Polar Surface Area (Ų) (Electronic Descriptor) | Predicted Solubility (LogS) |
|---|---|---|---|---|
| This compound | -H | 1.85 | 30.01 | -2.5 |
| Derivative 1 | 5-Cl | 2.55 | 30.01 | -3.1 |
| Derivative 2 | 5-OH | 1.59 | 50.24 | -2.1 |
Such models are crucial in the early stages of drug development for screening and prioritizing candidate molecules with desirable properties. jocpr.com
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. amazonaws.com This method is fundamental in drug discovery for understanding binding mechanisms and predicting the binding affinity of a compound, which is often correlated with its inhibitory activity. nih.gov
The process for docking this compound into a target protein involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: The resulting poses are "scored" based on various energy functions to estimate the binding affinity (often expressed in kcal/mol). Lower scores typically indicate a more favorable binding interaction. researchgate.net The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues are then analyzed.
While specific docking studies focusing solely on this compound are not prominent, its derivatives have been evaluated against various biological targets. For instance, in a hypothetical scenario, this compound could be docked into the active site of an enzyme like Aldehyde Dehydrogenase 1A1 (ALDH1A1), a target in cancer therapy. ox.ac.uk
Illustrative Molecular Docking Results Table
This table is for illustrative purposes to demonstrate the format of molecular docking results.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| ALDH1A1 | 1BXS | This compound | -6.8 | Cys302, Trp177, Val120 |
| PI3K | 5JHB | This compound | -7.2 | Val851, Lys802, Met922 |
These predictions of binding affinity and interaction patterns are invaluable for understanding how the molecule might function at a molecular level and for guiding efforts to improve its potency. researchgate.net
Ligand-Based and Structure-Based Drug Design Approaches
This compound can serve as a foundational scaffold in both ligand-based and structure-based drug design, two complementary strategies for discovering and developing new drugs. fiveable.me
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to bind to the target. fiveable.meresearchgate.net If a set of active compounds containing the isoquinoline moiety were known, their common chemical features essential for biological activity could be identified to create a pharmacophore model. This compound could then be used as a starting fragment, with modifications suggested by the pharmacophore model to improve its fit and, consequently, its activity. QSAR models are a key component of ligand-based design. nih.gov
Structure-Based Drug Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), structure-based drug design can be employed. This powerful method uses the structural information of the target's binding site to design novel compounds. This compound could be used as a "fragment" or starting point. researchoutreach.org Using molecular docking, researchers could place it within the active site of a target protein. The aldehyde group and the isoquinoline ring could then be chemically modified to create new, larger molecules with optimized interactions with specific amino acids in the binding pocket, thereby increasing binding affinity and selectivity. researchoutreach.org For example, the nitrogen atom of the isoquinoline ring might serve as a hydrogen bond acceptor, while the aromatic rings could form hydrophobic interactions.
Both approaches leverage the unique chemical structure of this compound as a versatile building block for the rational design of new, potentially therapeutic agents. nih.govchemimpex.com
Applications of Isoquinoline 8 Carbaldehyde in Medicinal Chemistry and Biological Research
Anticancer and Antitumor Agents
Derivatives of isoquinoline-8-carbaldehyde have demonstrated considerable promise as anticancer and antitumor agents. Researchers have synthesized and evaluated a variety of these compounds, revealing their ability to interfere with key pathways involved in cancer progression.
Modulation of Cell Proliferation and Apoptosis
One of the primary mechanisms through which this compound derivatives exert their anticancer effects is by modulating cell proliferation and inducing apoptosis (programmed cell death) in cancer cells.
Schiff base derivatives of quinazolinone, which can be conceptually related to isoquinoline (B145761) structures, have been shown to trigger apoptosis in breast cancer cells (MCF-7). nih.gov These compounds were found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspases-3/7. nih.gov This activation of the intrinsic apoptotic pathway ultimately leads to the systematic dismantling of the cancer cell. Furthermore, these derivatives also induced apoptosis through the extrinsic pathway by activating caspase-8 and inhibiting the pro-survival NF-κB signaling pathway. nih.gov
Similarly, isoquinoline alkaloids, in general, have been recognized for their cytotoxic properties against various human cancer cell lines, including melanoma and squamous cell carcinoma, often by inducing apoptosis. nih.gov
Targeting Microtubule Dynamics and Cell Cycle Regulation
Microtubules are essential components of the cytoskeleton involved in cell division, and agents that disrupt their dynamics are potent anticancer drugs. Isoquinoline-based compounds have been identified as a promising scaffold for the development of microtubule inhibitors. nih.govresearchgate.net
Specifically, isoquinoline-based biaryls have been developed as a new class of tubulin inhibitors that bind to the colchicine (B1669291) site, thereby inhibiting microtubule polymerization. nih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis in cancer cells. nih.gov A novel synthetic analog of 5,8-disubstituted quinazolines, a class of compounds structurally related to isoquinolines, was also found to block mitosis and induce apoptosis by inhibiting microtubule polymerization. nih.gov
Enzyme Inhibition Studies in Cancer Pathways (e.g., 2-oxoglutarate oxygenases, MMPs)
Enzymes that play a critical role in cancer cell survival, proliferation, and metastasis are attractive targets for anticancer drug development. Derivatives of isoquinoline and the closely related quinoline (B57606) scaffold have been investigated as inhibitors of several such enzymes.
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade the extracellular matrix, a process crucial for tumor invasion and metastasis. nih.gov 8-Hydroxyquinoline (B1678124) derivatives have been designed and synthesized as potent inhibitors of MMP-2 and MMP-9. nih.govresearchgate.net These compounds not only showed good inhibitory activity against these enzymes at the submicromolar level but also exhibited anti-proliferative, anti-invasive, and anti-angiogenesis activity in cancer cell lines. nih.gov Molecular docking studies have revealed that these compounds can bind favorably to the active sites of MMP-2 and MMP-9. nih.gov
Other Enzyme Inhibition: While specific studies on this compound derivatives as inhibitors of 2-oxoglutarate oxygenases are not prevalent in the provided search results, the broader class of quinoline derivatives has been explored for this purpose. 8-hydroxy-2-quinoline carbaldehyde derivatives have been identified as potent inhibitors of M1 aminopeptidase (B13392206) in Leishmania donovani, highlighting the potential of this scaffold to target metalloenzymes. nih.gov
Inhibitory Activity Against Specific Cancer Cell Lines
The cytotoxic effects of derivatives of isoquinoline and its related structures have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50/MTS50) | Reference(s) |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 μg/mL | nih.gov |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 μg/mL | nih.gov |
| Quinazolinone Schiff Base Derivatives | MCF-7 | IC50: 3.27 ± 0.171 and 4.36 ± 0.219 μg/mL | |
| Isoquinoline Alkaloids (general) | Melanoma, Squamous Cell Carcinoma | High cytotoxicity observed | nih.gov |
| Novel Isoquinoline Analogues | Various (NCI-60 panel) | Growth inhibition at 10⁻⁵ M | univ.kiev.ua |
These findings underscore the potential of this compound as a versatile starting material for the development of a wide range of anticancer agents with diverse mechanisms of action.
Antimicrobial and Anti-infective Applications
In addition to their anticancer properties, derivatives of this compound have shown significant promise as antimicrobial and anti-infective agents, exhibiting activity against a variety of pathogenic microorganisms, including those resistant to conventional antibiotics.
Antibacterial Activity Against Pathogens, Including Resistant Strains
The isoquinoline scaffold is a key component in a number of natural and synthetic compounds with potent antibacterial properties.
Research into tricyclic isoquinoline derivatives has demonstrated their efficacy against Gram-positive pathogens. mdpi.com For instance, certain synthesized compounds displayed antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) of 16 µg/mL and 32 µg/mL. mdpi.com
Furthermore, pyrimido-isoquinolin-quinone derivatives have been specifically studied for their activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Several of these synthesized compounds were active against Gram-positive pathogens in concentrations ranging from 2 to 32 µg/mL, with some of the most active compounds showing a MIC of 2 µg/mL for MRSA. mdpi.com
Schiff base derivatives incorporating the quinoline nucleus have also been extensively investigated for their antimicrobial properties. nih.govmdpi.com These compounds have shown activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. goums.ac.ir The antibacterial efficacy of these Schiff bases is often enhanced upon complexation with metal ions. internationalpolicybrief.org Studies on quinoline-based hydroxyimidazolium hybrids have also reported activity against a panel of clinically important bacterial pathogens.
The collective evidence suggests that the this compound core provides a robust platform for the synthesis of novel antibacterial agents with the potential to combat drug-resistant infections.
Antifungal Properties
The isoquinoline core is a recognized pharmacophore in the development of antifungal agents. nih.govresearchgate.net While direct studies on the antifungal activity of this compound are not extensively documented, its role as a precursor for synthesizing potent antifungal compounds is of significant interest. The aldehyde functional group is particularly amenable to the formation of Schiff bases, hydrazones, and thiosemicarbazones, classes of compounds known for their broad-spectrum antimicrobial activities. internationalpolicybrief.orgmdpi.comkspublisher.com
Research into related quinoline-3-carbaldehyde hydrazone derivatives has shown promising activity against various fungal strains. nih.gov For instance, certain derivatives have demonstrated notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for broad-spectrum antimicrobial action. nih.gov The mechanism of action for many antifungal Schiff base complexes is attributed to their increased lipophilicity upon chelation with metal ions, which enhances their ability to penetrate fungal cell membranes and disrupt essential metabolic processes. internationalpolicybrief.org
The general strategy involves the condensation of the carbaldehyde with various amines, hydrazines, or thiosemicarbazides to yield derivatives that are then screened for their antifungal efficacy. The biological activity of these derivatives is often influenced by the nature of the substituents on the aromatic rings.
Table 1: Antifungal Activity of Selected Heterocyclic Carbaldehyde Derivatives
| Compound Class | Fungal Strain | Activity/MIC | Reference |
| Quinoline-3-carbaldehyde hydrazones | MRSA | MIC: 16 µg/ml | nih.gov |
| Isoquinoline Alkaloids | Candida albicans, Cryptococcus neoformans | MIC: 62.5-1000 µg/ml | nih.gov |
| Schiff Base Complexes | C. albicans, F. solani, A. fumigates | Active | internationalpolicybrief.org |
Antimalarial and Antiparasitic Efficacy
The quest for novel antimalarial and antiparasitic agents has led to the investigation of various heterocyclic scaffolds, including isoquinolines. Thiosemicarbazones, which can be readily synthesized from this compound, are a class of compounds that have been reported to possess antimalarial activity. nih.gov These compounds are known to act as cysteine protease inhibitors, a mechanism that can be effective against the Plasmodium parasite. nih.gov
A study on thiosemicarbazones and purine-derived nitriles against P. falciparum indicated that while the thiosemicarbazones tested were largely inactive, the purine (B94841) nitriles showed moderate potency and a low probability of cross-resistance with chloroquine. nih.gov This highlights the importance of the specific derivative in determining biological activity.
Furthermore, derivatives of the closely related 8-hydroxy-2-quinoline carbaldehyde have been identified as potent inhibitors of M1 aminopeptidase in Leishmania donovani, the parasite responsible for leishmaniasis. nih.gov This suggests that derivatives of this compound could be promising candidates for the development of new antiparasitic drugs. The synthesized 8-hydroxy-2-quinoline carbaldehyde derivatives, HQ2 and HQ12, were found to be potent inhibitors of LdM1AP and exhibited no toxicity to macrophages. nih.gov
Table 2: Antiparasitic Activity of Selected Quinoline/Isoquinoline Carbaldehyde Derivatives
| Compound Derivative | Parasite | Target | Key Finding | Reference |
| 8-hydroxy-2-quinoline carbaldehyde derivatives (HQ2, HQ12) | Leishmania donovani | M1 aminopeptidase (LdM1AP) | Potent inhibitors with no macrophage toxicity | nih.gov |
| Thiosemicarbazones (general) | Plasmodium falciparum | Cysteine proteases | Reported antimalarial activity, though mechanism may vary | nih.gov |
Note: This table presents data on closely related compounds, indicating the potential therapeutic avenues for derivatives of this compound.
Antiviral Investigations
Isoquinoline alkaloids and their derivatives have been the subject of numerous studies for their potential antiviral activities against a range of DNA and RNA viruses. nih.govmdpi.comresearchgate.netsruc.ac.uk The antiviral mechanism of these compounds often involves interference with viral replication and other essential cellular pathways. mdpi.com
For example, isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase activity. nih.gov Screening of a chemical library led to the discovery of an isoquinolone compound with effective concentrations (EC50s) in the sub-micromolar range against both influenza A and B viruses. nih.gov Subsequent synthesis and evaluation of derivatives helped in identifying compounds with reduced cytotoxicity. nih.gov
The broad-spectrum antiviral potential of isoquinoline-related alkaloids is significant, with studies showing activity against viruses such as HIV, HSV, and human papillomavirus. mdpi.com The quaternary nitrogen atom in some isoquinoline alkaloids appears to be crucial for their antiviral action. researchgate.net While specific antiviral studies on this compound derivatives are not abundant, the established antiviral profile of the isoquinoline scaffold makes it a promising starting point for the synthesis of novel antiviral agents.
Neuropharmacological Research
Development of Agents for Neurological Disorders
Isoquinoline derivatives have been implicated as both potential neurotoxins and neuroprotective agents, highlighting the complex role of this scaffold in neuropharmacology. nih.govnih.govresearchgate.net Certain endogenous isoquinoline derivatives are structurally related to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause parkinsonism. nih.gov This has led to the hypothesis that isoquinoline derivatives could be involved in the etiology of Parkinson's disease. nih.gov
Conversely, the isoquinoline framework is also a key component in the synthesis of novel dopaminergic agents and neuroprotective compounds. nih.govnih.gov Synthetic strategies have been developed to create isoquinoline derivatives that can modulate dopamine (B1211576) receptors, offering potential therapeutic avenues for conditions like Parkinson's disease, psychosis, and depression. nih.gov The neuroprotective effects of isoquinoline alkaloids are often attributed to their ability to reduce oxidative stress, regulate autophagy, and mitigate inflammatory processes in the brain. nih.govresearchgate.netmdpi.com this compound, as a versatile synthetic intermediate, can be utilized to construct a variety of complex isoquinoline derivatives for evaluation in neurodegenerative disease models.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
A significant strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Several isoquinoline alkaloids and their derivatives have been investigated as potential inhibitors of these enzymes. nih.govnih.govnih.govmdpi.comresearchgate.net
Studies on monomeric 1-benzylisoquinolines, which are structurally related to the active components of some bisbenzylisoquinoline alkaloids, have demonstrated AChE inhibitory activity in the micromolar range. nih.gov Similarly, various isoquinoline alkaloids isolated from natural sources have shown dose-dependent inhibition of both AChE and BuChE. researchgate.net
The development of quinolylnitrones from 8-hydroxyquinoline-2-carbaldehyde, a constitutional isomer of the title compound, has led to the identification of potent and selective BuChE inhibitors. nih.gov One such derivative, QN 19, exhibited an exceptionally low IC50 value of 1.06 ± 0.31 nmol/L for human BuChE. nih.gov This underscores the potential of the carbaldehyde-functionalized quinoline and isoquinoline scaffolds in designing highly effective cholinesterase inhibitors.
Table 3: Cholinesterase Inhibitory Activity of Selected Isoquinoline and Quinoline Derivatives
| Compound/Derivative | Enzyme | IC50 Value | Reference |
| Quinolylnitrone 19 | human BuChE | 1.06 ± 0.31 nmol/L | nih.gov |
| (+)-Canadine | Acetylcholinesterase | 12.4 ± 0.9 µM | researchgate.net |
| (+)-Canadaline | Acetylcholinesterase | 20.1 ± 1.1 µM | researchgate.net |
| (+/-)-Corycavidine | Butyrylcholinesterase | 46.2 ± 2.4 µM | researchgate.net |
Note: This table highlights the potential of this class of compounds, including those derivable from this compound, as cholinesterase inhibitors.
Metal-Protein Attenuating Compounds (MPACs) for Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
The dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Metal-Protein Attenuating Compounds (MPACs) are designed to modulate these metal-protein interactions, thereby reducing oxidative stress and preventing protein aggregation. cnr.it
The 8-hydroxyquinoline scaffold is a well-known metal chelator and has been a cornerstone in the design of MPACs. nih.govnih.govmdpi.com Derivatives of 8-hydroxyquinoline have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease, by chelating the metal ions that promote this process. nih.govnih.gov
For instance, novel 8-hydroxyquinoline derivatives have been synthesized that not only chelate biometals and inhibit metal-induced Aβ aggregation but also possess antioxidant properties. nih.gov One such compound, 5b, was also found to have neuroprotective effects against oxidative stress and could penetrate the blood-brain barrier. nih.gov Similarly, quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde have demonstrated metal-chelating properties in addition to their cholinesterase and monoamine oxidase inhibitory activities. nih.gov
Given that this compound shares a similar heterocyclic core, it represents a valuable starting material for the synthesis of novel MPACs. By introducing a hydroxyl group at the 8-position or by synthesizing derivatives that can act as effective metal ligands, this scaffold holds promise for the development of multi-target-directed ligands for the treatment of neurodegenerative diseases.
Anti-inflammatory and Immunomodulatory Effects
The isoquinoline scaffold is a core structure in many compounds exhibiting anti-inflammatory properties. nih.govnih.gov For instance, novel isoquinoline alkaloids like Litcubanine A have been shown to suppress the activation of inflammatory macrophages. frontiersin.org Derivatives such as HSR1101 (N-(2-hydroxyphenyl)isoquinoline-1-carboxamide) have demonstrated potent anti-inflammatory effects in microglial cells by inhibiting key signaling pathways. mdpi.com
However, a review of the scientific literature does not yield specific studies detailing the direct anti-inflammatory or immunomodulatory activity of this compound itself. While it is recognized as a valuable building block for the synthesis of potentially bioactive molecules and is leveraged in the exploration of new anti-inflammatory agents, dedicated research on its intrinsic effects in these areas is not extensively documented. chemimpex.com
Fluorescent Probes and Biological Imaging Agents
The rigid, aromatic structure of the isoquinoline ring makes it an attractive fluorophore for the development of chemical sensors and imaging agents. nih.gov Various derivatives, such as those substituted at the 3-position or 8-amidoquinoline derivatives, have been investigated for their fluorescent properties and their ability to detect metal ions like Zn²⁺. nih.govnih.gov
Other Therapeutic Applications
The therapeutic potential of the isoquinoline class of compounds is vast and well-established. nih.govsemanticscholar.org However, specific data for this compound is sparse.
Analgesic Properties
Many naturally occurring and synthetic isoquinoline alkaloids are known for their potent analgesic effects, with morphine being the most prominent example. semanticscholar.orgnih.gov Research into various isoquinoline-containing plants has validated their traditional use for pain relief, identifying specific alkaloids responsible for these effects. nih.gov While the isoquinoline nucleus is clearly linked to analgesic activity, no specific studies were found that evaluate the analgesic properties of this compound.
Antioxidant Activity
The capacity to act as an antioxidant has been reported for numerous isoquinoline and quinoline derivatives. nih.govnih.govsemanticscholar.org The specific structural features of these molecules influence their ability to scavenge free radicals. A comprehensive search of available literature did not uncover specific experimental studies or data quantifying the antioxidant activity of this compound.
Antihypertensive Agents
Several isoquinoline derivatives are recognized for their application as antihypertensive agents. wikipedia.org Well-known drugs like debrisoquine (B72478) and quinapril, which are derived from 1,2,3,4-tetrahydroisoquinoline, are used in the management of hypertension. semanticscholar.org Bisbenzylisoquinoline alkaloids, such as tetrandrine, have also demonstrated antihypertensive effects in both experimental and clinical settings. nih.gov At present, there is no direct evidence or research available that specifically investigates or establishes the antihypertensive properties of this compound.
Vasodilators
The ability to relax blood vessels is a known property of several isoquinoline-based compounds, with papaverine (B1678415) being a classic example of an isoquinoline vasodilator. wikipedia.org Research continues to explore new isoquinolinol and isoquinolinone derivatives as potent, short-acting vasodilating agents for use in cardiac emergencies. researchgate.netresearchgate.net However, the scientific literature lacks specific studies focused on the potential vasodilator effects of this compound.
In Vitro and In Vivo Biological Evaluation Methodologies
The evaluation of this compound and its derivatives in medicinal chemistry and biological research involves a tiered approach, starting with in vitro assays to determine biological activity and progressing to more complex studies to understand the mechanism of action. These methodologies are crucial for identifying lead compounds and advancing them through the drug discovery pipeline.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in vitro tools used to screen for and characterize the interaction of compounds like this compound derivatives with specific enzyme targets. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction, providing quantitative data such as the half-maximal inhibitory concentration (IC50).
Derivatives of structurally related quinoline and isoquinoline scaffolds have been evaluated against a variety of enzymes. For instance, 8-hydroxy-2-quinoline carbaldehyde derivatives were identified as potent inhibitors of M1 aminopeptidase from Leishmania donovani (LdM1AP), a validated drug target. nih.gov In such studies, the purified enzyme's activity is measured in the presence of varying concentrations of the inhibitor. The results can reveal the potency and mode of inhibition (e.g., competitive, non-competitive). nih.gov
Similarly, isoquinolinium-5-carbaldoximes, derived from isoquinoline-5-carbaldehyde (B1336581), were assessed for their ability to reactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphates. researchgate.net These experiments first involve determining the intrinsic inhibitory activity of the compounds on the enzymes before assessing their reactivation potential. researchgate.net Another study focused on tetrahydroquinoline-isoxazole hybrids as potential cholinesterase inhibitors, employing in vitro enzyme inhibition assays to determine IC50 values against both AChE and BChE. mdpi.com Kinetic studies are often performed for the most active compounds to elucidate the mechanism of inhibition. mdpi.com
Furthermore, extensive research on quinoline-based analogues as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), a cancer stem cell biomarker, demonstrates a common evaluation workflow. nih.govacs.org The inhibitory potency is first tested in enzymatic assays using the recombinant human enzyme, followed by cellular activity evaluation. acs.org
Table 1: Examples of Enzyme Inhibition by Isoquinoline/Quinoline Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 8-Hydroxy-2-quinoline carbaldehyde derivatives | M1 Aminopeptidase (Leishmania donovani) | Identified potent competitive inhibitors (HQ2, HQ12) against a parasitic enzyme. | nih.gov |
| Quinoline-based analogs | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Optimized analogs showed high potency in enzymatic assays (<100 nM). | nih.govacs.org |
| Isoquinolinium-5-carbaldoximes | Butyrylcholinesterase (BChE) | Some compounds were better reactivators of BChE inhibited by nerve agents than the standard drug, obidoxime. | researchgate.net |
| Tetrahydroquinoline-isoxazoline hybrids | Acetylcholinesterase (AChE) | Compound 5n showed effective inhibition with an IC50 value of 4.24 µM and high selectivity. | mdpi.com |
Cell Viability and Cytotoxicity Assays
Once a compound shows activity in an enzymatic assay, its effect on whole cells is evaluated using cell viability and cytotoxicity assays. These assays are critical for assessing the therapeutic potential, particularly in cancer research, by measuring how a compound affects cell proliferation and survival. researchgate.net A variety of isoquinoline alkaloids and their derivatives have demonstrated cytotoxic effects against human cancer cell lines. nih.gov
The methodologies for these assays are diverse and can be classified based on the cellular function they measure, such as metabolic activity, membrane integrity, or ATP content. researchgate.net
Metabolic Activity Assays: Assays like the MTT or MTS assay measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells.
ATP Content Assays: The amount of ATP in a cell population is a direct indicator of cell health, as it is rapidly depleted in non-viable cells. Luminescent assays, such as the CellTiter-Glo® assay, use luciferase to generate a light signal proportional to the ATP present. nih.gov
Membrane Integrity Assays: These assays distinguish between live and dead cells based on the integrity of the cell membrane. abcam.com A common method is the lactate (B86563) dehydrogenase (LDH) release assay, which measures the activity of this cytosolic enzyme in the culture medium after it has leaked from cells with damaged membranes. abcam.com Another approach uses membrane-impermeable dyes like propidium (B1200493) iodide or DRAQ7® that can only enter and stain the DNA of dead cells. abcam.com
A study on a potent anticancer isoquinoline thiosemicarbazone, HCT-13, utilized the CellTiter-Glo® Luminescent Cell Viability Assay to determine its potency against a panel of cancer cell lines. nih.gov The compound's IC50 values, the concentration required to inhibit proliferation by 50%, were calculated after a 72-hour incubation period. nih.gov
Table 2: In Vitro Antiproliferative Activity of Isoquinoline Thiosemicarbazone HCT-13
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| PANC-1 | Pancreatic | 13 |
| AsPC-1 | Pancreatic | 18 |
| NCI-H69 | Small Cell Lung Carcinoma | 21 |
| NCI-H82 | Small Cell Lung Carcinoma | 11 |
| PC-3 | Prostate Cancer | 19 |
| MOLM-13 | Leukemia | 1 |
| MV-4-11 | Leukemia | 1 |
Data sourced from a study on isoquinoline-based thiosemicarbazones. nih.gov
Mechanistic Studies of Biological Action
Understanding the mechanism through which a compound exerts its biological effect is a crucial step in drug development. For derivatives of this compound, mechanistic studies aim to identify the specific molecular pathways and targets modulated by the compound, leading to the observed cellular response.
One key area of investigation is the compound's effect on cellular metabolism. The Seahorse assay is a powerful technique used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. nih.gov These measurements provide critical information about mitochondrial respiration (OXPHOS) and glycolysis. For the isoquinoline derivative HCT-13, this assay revealed that the compound significantly decreased the cell respiratory capacity by impairing OXPHOS. Further studies in isolated mitochondria identified that the electron transport chain (ETC) complex 1 was the most affected component. nih.gov
Another important technique for confirming that a compound directly interacts with its intended target within a cell is the Cellular Thermal Shift Assay (CETSA). nih.govacs.org This method is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand (the drug candidate). By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement. This method was successfully used to confirm that newly developed quinoline-based inhibitors directly engaged with the ALDH1A1 protein in cancer cells. nih.govacs.org
These mechanistic studies provide invaluable insights into how a compound functions at a molecular level, helping to validate its mode of action and support its further development as a potential therapeutic agent. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-hydroxy-2-quinoline carbaldehyde |
| Isoquinoline-5-carbaldehyde |
| Isoquinolinium-5-carbaldoxime |
| Tetrahydroquinoline |
| Obidoxime |
| HCT-13 (Isoquinoline thiosemicarbazone) |
| Propidium Iodide |
| DRAQ7® |
| Luciferase |
| Lactate dehydrogenase (LDH) |
| ATP |
| MTT |
Broader Research Significance and Future Directions
Isoquinoline-8-carbaldehyde in Materials Science
The isoquinoline (B145761) core is a significant component in the development of advanced materials, and this compound serves as a key precursor in this domain. chemimpex.comamerigoscientific.com Derivatives of isoquinoline are integral to creating materials with specific, tunable properties for various technological applications. amerigoscientific.com
One of the primary areas of application is in the synthesis of novel polymers and copolymers. amerigoscientific.com The rigid, aromatic structure of the isoquinoline ring can impart desirable thermal and mechanical properties to polymeric chains. The aldehyde functional group of this compound offers a reactive site for polymerization reactions or for grafting onto other polymer backbones, allowing for the creation of materials with enhanced durability and chemical resistance. chemimpex.com
Furthermore, isoquinoline derivatives are being explored for their potential in creating conductive and optical materials. amerigoscientific.com The delocalized π-electron system of the isoquinoline ring is conducive to electron transport, a critical feature for developing organic electronic devices. While research on the related compound isoquinoline-5-carbaldehyde (B1336581) has highlighted its potential in organic light-emitting diodes (OLEDs), similar applications are conceivable for this compound. chemimpex.com
Another significant application lies in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com Isoquinoline derivatives can act as organic ligands that coordinate with metal ions to form these highly porous, crystalline structures. amerigoscientific.com The specific geometry and functional groups of the this compound derivative can influence the pore size, stability, and functionality of the resulting MOF, making them suitable for applications in gas storage, separation, and sensing. amerigoscientific.com
Table 1: Applications of Isoquinoline Derivatives in Materials Science
| Application Area | Role of Isoquinoline Derivative | Potential Properties |
|---|---|---|
| Advanced Polymers | Monomer or grafting agent | Enhanced thermal stability, durability, chemical resistance. amerigoscientific.comchemimpex.com |
| Conductive Materials | Component of conductive polymers | Electrical conductivity for organic electronics. amerigoscientific.com |
| Optical Materials | Chromophore in functional dyes | Use in sensors and organic light-emitting diodes (OLEDs). amerigoscientific.comchemimpex.com |
| Metal-Organic Frameworks (MOFs) | Organic ligand | Tailored porosity and functionality for gas storage and catalysis. amerigoscientific.com |
Catalytic Applications of this compound Derivatives
Derivatives of this compound are gaining attention for their role as ligands in transition-metal catalysis. researchgate.net The nitrogen atom within the isoquinoline ring possesses a lone pair of electrons that can effectively coordinate with a variety of metal centers, forming stable and catalytically active complexes. bohrium.com The aldehyde group can be chemically modified to introduce other coordinating groups, creating bidentate or polydentate ligands that enhance the stability and selectivity of the catalyst.
These isoquinoline-based ligands have been employed in conjunction with a range of transition metals, including palladium, rhodium, ruthenium, iridium, and copper, to catalyze a variety of organic transformations. researchgate.netbohrium.com These reactions are fundamental in synthetic chemistry for the construction of complex molecules. The electronic and steric properties of the isoquinoline ligand can be fine-tuned by altering substituents on the ring system, thereby influencing the efficiency, selectivity, and turnover number of the catalyst.
Table 2: Transition Metals Used with Isoquinoline-Based Catalysts
| Metal | Catalytic Relevance |
|---|---|
| Palladium (Pd) | Cross-coupling reactions, C-H activation. bohrium.com |
| Rhodium (Rh) | Cyclization reactions, hydrogenation. bohrium.com |
| Ruthenium (Ru) | C-H/N-N activation, metathesis. bohrium.com |
| Iridium (Ir) | C-H bond functionalization. bohrium.com |
| Copper (Cu) | Annulation reactions, click chemistry. bohrium.com |
The development of chiral isoquinoline-based ligands is a particularly important area of research for asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical industry.
Integration with Chemical Biology and Natural Product Chemistry
The isoquinoline scaffold is a privileged structure in nature, forming the core of a vast family of alkaloids found in numerous plant and microbial species. amerigoscientific.comwikipedia.org These natural products exhibit a wide spectrum of biological activities. researchgate.net this compound serves as a versatile starting material for the synthesis of complex natural products and their analogs, allowing researchers to study their structure-activity relationships and mechanisms of action. nih.gov The isoquinoline ring in many of these natural compounds is biosynthetically derived from the amino acid tyrosine. wikipedia.org
In the field of chemical biology, this compound is utilized in the development of specialized molecular tools. A significant application is the creation of fluorescent probes for biological imaging. chemimpex.com By incorporating the isoquinoline moiety into a larger molecular structure designed to interact with a specific biological target (e.g., an enzyme or receptor), scientists can visualize cellular processes in real-time. The intrinsic fluorescence of the isoquinoline ring system can be modulated upon binding to the target, providing a light-up signal that can be detected by microscopy. This allows for the study of biological pathways and the localization of biomolecules within living cells.
Emerging Research Areas and Unexplored Potential
The versatility of this compound suggests significant untapped potential in several emerging research fields. Its role as a reactive intermediate makes it a valuable tool for synthetic chemists aiming to construct novel and complex molecular architectures. chemimpex.comguidechem.com
One promising area is the development of next-generation agrochemicals. chemimpex.comguidechem.com Research is exploring the use of this compound to synthesize new pesticides that are not only more effective but also more environmentally benign than existing options. chemimpex.com The goal is to create compounds with high target specificity and lower persistence in the environment.
In medicinal chemistry, the focus remains on leveraging this compound as a building block for novel therapeutic agents. nih.govguidechem.com The ability to easily derivatize the aldehyde group allows for the creation of large libraries of compounds for high-throughput screening against various diseases. The synthesis of complex heterocyclic compounds, which are crucial in drug discovery, is an active area of investigation. chemimpex.com
Furthermore, the application of this compound in analytical chemistry is an area with potential for growth. It can be used in methods for detecting and quantifying various substances, contributing to quality control processes. chemimpex.com The full potential of this compound is still being uncovered, and future research will likely reveal new and innovative applications across a range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isoquinoline-8-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : Prioritize multi-step synthesis protocols (e.g., Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling) with controlled parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via TLC/HPLC and optimize purification using column chromatography or recrystallization . Yield-purity trade-offs should be quantified via GC-MS or NMR integration. For reproducibility, document deviations (e.g., side reactions in acidic conditions) and validate with spectral data .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer : Assign characteristic signals:
- ¹H NMR : Aldehydic proton (~10 ppm) deshielded by the isoquinoline ring; aromatic protons’ splitting patterns (e.g., para-substitution in position 8).
- IR : Stretching vibrations for aldehyde (C=O ~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
- MS : Molecular ion peak (M⁺) at m/z 157.1 and fragmentation patterns (e.g., loss of CO). Compare with computational simulations (DFT) for validation .
Q. What are the stability challenges of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature (e.g., 4°C vs. room temperature), and light exposure. Monitor degradation via UV-Vis (λmax shifts) or HPLC retention time changes. Use Arrhenius kinetics to predict shelf life. Note oxidation sensitivity due to the aldehyde group; recommend inert-atmosphere storage .
Advanced Research Questions
Q. How does this compound’s electronic structure influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : Perform computational studies (e.g., DFT) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Experimentally validate with kinetic assays (e.g., reaction with Grignard reagents) under varying electronic environments (polar aprotic vs. protic solvents). Correlate Hammett parameters with reaction rates .
Q. What strategies mitigate contradictory data in catalytic applications of this compound derivatives?
- Methodological Answer : Systematically analyze variables:
- Catalyst-substrate ratio: Use DOE (Design of Experiments) to identify non-linear effects.
- Solvent effects: Compare polarity scales (e.g., Kamlet-Taft) to reconcile divergent yields.
- Reproducibility: Verify purity of starting materials (≥95% by HPLC) and exclude trace metal contamination via ICP-MS. Publish raw datasets to facilitate meta-analyses .
Q. Can this compound serve as a chiral ligand in asymmetric catalysis, and how is enantioselectivity quantified?
- Methodological Answer : Synthesize chiral derivatives (e.g., Schiff bases) and screen in asymmetric aldol or hydrogenation reactions. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare with X-ray crystallography of catalyst-substrate complexes to rationalize stereochemical outcomes .
Q. What analytical methods resolve discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Employ standardized protocols (OECD 105) for solubility determination in water/organic solvents. Use nephelometry for real-time turbidity monitoring. Cross-validate with COSMO-RS simulations to account for solvent-solute interactions. Address batch-to-batch variability by sourcing from ≥3 suppliers .
Methodological Frameworks
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies .
- Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate variables in conflicting results .
- Literature Synthesis : Use PRISMA guidelines for systematic reviews to evaluate primary vs. secondary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
